Piperazine, 1-(4-((4-phenoxyphenyl)methyl)-2-thiazolyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(4-((4-phenoxyphenyl)methyl)-2-thiazolyl)-, monohydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a thiazole ring, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-((4-phenoxyphenyl)methyl)-2-thiazolyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenoxybenzyl chloride with piperazine to form 1-(4-phenoxybenzyl)piperazine. This intermediate is then reacted with 2-bromo-4-methylthiazole under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(4-((4-phenoxyphenyl)methyl)-2-thiazolyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Piperazine, 1-(4-((4-phenoxyphenyl)methyl)-2-thiazolyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Piperazine, 1-(4-((4-phenoxyphenyl)methyl)-2-thiazolyl)-, monohydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenoxyphenyl)piperazine: Similar structure but lacks the thiazole ring.
2-(4-Phenoxyphenyl)thiazole: Similar structure but lacks the piperazine ring.
Uniqueness
Piperazine, 1-(4-((4-phenoxyphenyl)methyl)-2-thiazolyl)-, monohydrochloride is unique due to the combination of the piperazine and thiazole rings with the phenoxyphenyl group.
Properties
CAS No. |
73553-70-5 |
---|---|
Molecular Formula |
C20H22ClN3OS |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-[(4-phenoxyphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C20H21N3OS.ClH/c1-2-4-18(5-3-1)24-19-8-6-16(7-9-19)14-17-15-25-20(22-17)23-12-10-21-11-13-23;/h1-9,15,21H,10-14H2;1H |
InChI Key |
BHLUGYODRPFQRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)CC3=CC=C(C=C3)OC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.